
(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H9FOS and a molecular weight of 232.27 . It belongs to the class of organic compounds known as chalcones.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenyl group, a thiophenyl group, and a prop-2-en-1-one group . The exact structural details are not provided in the retrieved sources.
Scientific Research Applications
Synthesis and Structural Analysis
Chalcone Derivatives Synthesis : The compound, as a chalcone derivative, can be synthesized using a base-catalyzed Claisen-Schmidt condensation reaction. Such compounds are characterized by techniques like FT-IR, elemental analysis, and X-ray diffraction. They demonstrate certain molecular properties like intra-molecular hydrogen bonding and stabilization through weak intermolecular interactions, which are significant in chemical and material science studies (Salian et al., 2018).
Crystal Structure Analysis : The crystal structure of similar compounds, featuring thiophene and fluorophenyl groups, has been extensively studied. These structures are key to understanding the molecular geometry and intermolecular interactions, which are crucial for the development of materials with specific properties (Nagaraju et al., 2018).
Material Science Applications
- Photoalignment in Liquid Crystals : Derivatives of prop-2-enoates, including those with thiophene and fluorophenyl groups, are reported to promote excellent photoalignment of nematic liquid crystals. This is influenced by the number of fluoro-substituents and the position of the thiophene moiety, which is crucial for liquid crystal display (LCD) technology (Hegde et al., 2013).
Chemical Analysis and Properties
Hyperpolarizability and Molecular Stability : Investigations into related compounds have shown that they exhibit significant first hyperpolarizability, which is a measure of a molecule's nonlinear optical (NLO) properties. This is crucial for applications in photonics and electro-optics. The molecular stability, arising from hyper-conjugative interactions and charge delocalization, is also analyzed using methods like NBO analysis (Najiya et al., 2014).
Antioxidant and Antimicrobial Activities : Studies on chalcone derivatives have demonstrated their potential as antioxidants and antimicrobial agents. The synthesis and biological screening of these compounds reveal their effectiveness against various biological targets, indicating their potential in pharmaceutical research (Gopi et al., 2016).
Electropolymerization and Material Applications : The electropolymerization properties of certain thiophene-containing compounds have been explored for applications in material science, particularly in fabricating modified electrodes. Such studies are essential for advancing technologies in sensors and electronic devices (Oyarce et al., 2017).
properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGQZUHJFKVBQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

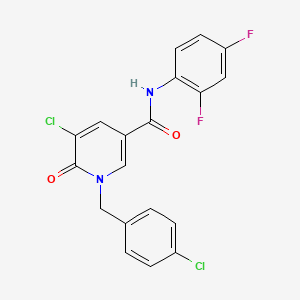

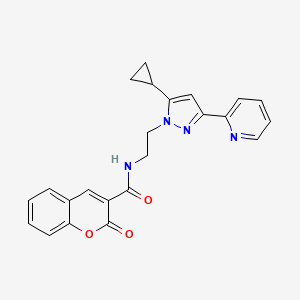
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![(4-Tert-butylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2571340.png)
![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
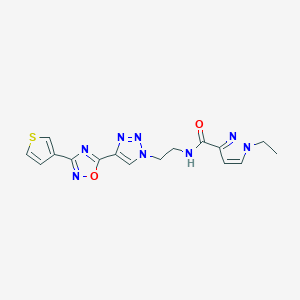
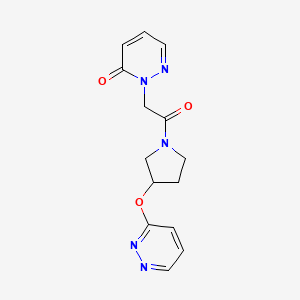

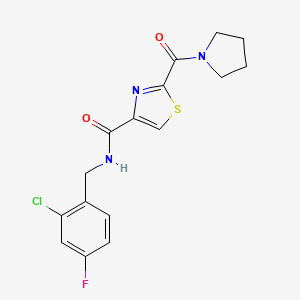
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)

![2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride](/img/structure/B2571353.png)